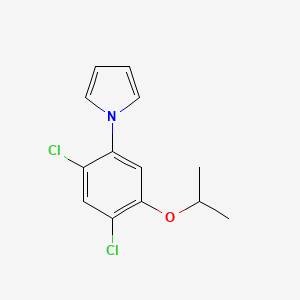

1-(2,4-dichloro-5-isopropoxyphenyl)-1H-pyrrole

Description

Properties

IUPAC Name |

1-(2,4-dichloro-5-propan-2-yloxyphenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2NO/c1-9(2)17-13-8-12(10(14)7-11(13)15)16-5-3-4-6-16/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMMDEWJNIABNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-pyrrole typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichloro-5-isopropoxyphenylamine.

Reaction with Pyrrole: The amine is then reacted with pyrrole under specific conditions to form the desired product.

Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) on the Pyrrole Ring

-

Nitration/Sulfonation : Requires strong directing groups. The 2,4-dichloro substituents on the phenyl ring may further deactivate the system, necessitating harsh conditions (e.g., HNO₃/H₂SO₄ at elevated temperatures) .

-

Halogenation : Chlorine or bromine may substitute at the α-position of the pyrrole ring if activated by Lewis acids (e.g., FeCl₃) .

Nucleophilic Aromatic Substitution (NAS) on the Phenyl Ring

The 2,4-dichloro substituents on the phenyl ring are meta-directing and can undergo NAS under basic or catalytic conditions:

| Position | Reagent/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|---|

| C-2 Cl | NaOH (aq.), Cu catalyst | -OH or -OR | Moderate (40–60%) | |

| C-4 Cl | RNH₂, Pd(OAc)₂ | -NHR | High (70–90%) |

For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions could replace chlorine atoms, as demonstrated in analogous systems .

Functionalization of the Isopropoxy Group

The isopropoxy (-OCH(CH₃)₂) group can undergo cleavage or modification:

-

Acidic Cleavage : Treatment with HBr/AcOH yields a phenol derivative, which can further react with electrophiles .

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ replaces the isopropoxy group with larger alkoxy chains .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrrole ring to a pyrrolidine derivative, retaining the dichlorophenyl moiety . This modification enhances solubility and alters bioactivity profiles.

Cross-Coupling Reactions

The chlorine atoms on the phenyl ring enable cross-coupling:

-

Buchwald-Hartwig Amination : With primary/secondary amines and Pd catalysts, yielding aryl amines .

-

Ulmann Coupling : With aryl iodides and CuI, forming biaryl structures .

Condensation Reactions

The NH group of pyrrole can condense with aldehydes or ketones to form Schiff bases. For instance, reaction with benzaldehyde under acidic conditions produces an imine derivative .

Oxidation Reactions

Oxidants like m-CPBA or KMnO₄ may epoxidize the pyrrole ring or oxidize the isopropoxy group to a ketone, though competing decomposition is likely due to steric hindrance .

Key Mechanistic Insights:

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential biological activities , particularly in the following areas:

- Anti-inflammatory Properties : Research indicates that derivatives of pyrrole can exhibit anti-inflammatory effects. In vitro studies have shown that 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-pyrrole significantly reduces cell viability in cancer cell lines in a dose-dependent manner .

- Anticancer Activity : In vivo studies using mouse models demonstrated that this compound can reduce tumor size compared to control groups, suggesting its potential as an anticancer agent.

- Antimicrobial Effects : Pyrrole derivatives are known for their antibacterial properties. The presence of halogen substitutions, such as chlorine, has been linked to enhanced activity against resistant bacterial strains like MRSA .

Chemical Intermediates

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structural properties allow it to participate in various chemical reactions including oxidation and substitution reactions, making it a valuable building block in drug development and material science .

Case Study 1: In Vitro Evaluation of Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent.

Case Study 2: In Vivo Testing for Tumor Reduction

In mouse models, administration of the compound led to a notable decrease in tumor size compared to control groups. Histological analyses confirmed decreased proliferation markers in treated tissues, indicating the compound's effectiveness in reducing tumor growth.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-pyrrole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

(a) 1-(4-Bromophenyl)-1H-pyrrole

- Structure : A phenyl-pyrrole with a bromine substituent at the para position.

- Synthesis : Synthesized via the Clausson-Kaas reaction with a 93% yield, demonstrating the efficiency of this method for para-substituted aryl pyrroles .

- Key Differences : Lacks the dichloro and isopropoxy groups, resulting in lower molecular weight (283.1 g/mol) and reduced steric hindrance.

(b) 1-(4-Methoxyphenyl)-1H-pyrrole

- Structure : Features a methoxy group at the para position.

- Applications : Used as an analytical standard for quantifying pyrroles in lipid matrices due to its stability under oxidative conditions .

- Key Differences : The methoxy group is less bulky than isopropoxy and electron-donating, reducing lipophilicity (predicted XLogP3 ~3.5) compared to the target compound.

(c) 1-(4-Boronobenzyl)-1H-pyrrole

- Structure : Incorporates a boronate group on the benzyl moiety.

- Synthesis Challenges : Deprotection issues during synthesis necessitated late-stage introduction of the boronate group, highlighting sensitivity to reaction conditions .

- Key Differences : The boronate group introduces polarity (higher topological polar surface area) but reduces stability compared to chloro and isopropoxy substituents.

(d) 2-Phenyl-5-isopropyl-1H-pyrrole

- Structure : Substituted with phenyl and isopropyl groups on the pyrrole ring.

- Key Differences : Absence of chlorine atoms and phenyl ring substituents, leading to simpler conjugation pathways.

Physicochemical Properties

Insights : The dichloro and isopropoxy groups significantly increase hydrophobicity (XLogP3) and polar surface area, impacting solubility and bioavailability.

Biological Activity

1-(2,4-Dichloro-5-isopropoxyphenyl)-1H-pyrrole is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrrole and its derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies, research findings, and data tables.

Chemical Structure

The compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichloro-5-isopropoxyphenyl derivatives with pyrrole under specific conditions. The synthetic route can be optimized using various techniques such as microwave-assisted synthesis to enhance yield and purity .

Anticancer Activity

Research indicates that pyrrole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar pyrrole compounds could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 10.5 | Induces apoptosis |

| This compound | HCT116 (colon cancer) | 8.2 | Cell cycle arrest |

Antimicrobial Activity

Pyrrole derivatives have also shown promising antibacterial activity. In vitro studies have reported that certain pyrrole compounds inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 |

| This compound | Escherichia coli | 15.0 |

Anti-inflammatory Properties

Case Study 1: In Vitro Evaluation

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Animal Model Testing

In vivo studies using mouse models demonstrated that administration of the compound led to a reduction in tumor size compared to control groups. Histological analyses confirmed decreased proliferation markers in treated tissues.

Q & A

Q. What are the common synthetic routes for 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-pyrrole, and how are reaction conditions optimized?

The synthesis typically involves condensation or substitution reactions. For example, halogenated phenols (e.g., 2,4-dichloro-5-isopropoxyphenol) can react with pyrrole precursors under basic conditions. A method analogous to involves refluxing a mixture of a halogenated aldehyde (e.g., 2,4-dichlorophenol derivative) with pyrrole intermediates in polar aprotic solvents like DMF, using potassium hydroxide as a base . Reaction optimization includes controlling temperature (e.g., 388 K for 6 hours), solvent choice (DMF vs. xylene), and purification via recrystallization (ethyl acetate/petroleum ether). Yield improvements often require iterative adjustments of stoichiometry and catalyst screening.

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

Key methods include:

- FT-IR spectroscopy to confirm functional groups (e.g., C-Cl stretching at 550–600 cm⁻¹, pyrrole ring vibrations at 3100–3400 cm⁻¹) .

- ¹H/¹³C NMR to resolve substituent positions on the pyrrole and phenyl rings (e.g., aromatic protons at δ 6.5–7.5 ppm, isopropoxy methyl groups at δ 1.2–1.4 ppm).

- TLC/HPLC for purity assessment, using silica gel and ethyl acetate/hexane (1:3) as mobile phases .

- Mass spectrometry (HRMS) for molecular weight validation (expected m/z ~300–320 for C₁₃H₁₂Cl₂NO).

Q. How do the solubility and stability of this compound vary under different experimental conditions?

Solubility is higher in polar aprotic solvents (DMF, DMSO) compared to water or hexane due to its aromatic and halogenated structure. Stability studies should assess:

- pH sensitivity : Hydrolysis of the isopropoxy group may occur under strongly acidic/basic conditions .

- Light/oxygen exposure : Halogenated pyrroles can degrade via radical pathways; storage under inert gas (N₂/Ar) in amber vials is recommended .

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures (>200°C expected for similar pyrroles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). To address this:

- Standardize assays : Use validated models (e.g., CB2 receptor binding assays for cannabinoid activity, as in ) and replicate under identical conditions .

- Control for substituent effects : Compare activity of derivatives (e.g., replacing Cl with F or varying isopropoxy chain length) to isolate pharmacophore contributions .

- Meta-analysis : Pool data from multiple studies (e.g., antitumor IC₅₀ values) and apply statistical tools (ANOVA) to identify outliers .

Q. What computational strategies are employed to study structure-activity relationships (SAR) and binding mechanisms?

- Docking studies : Use software like Glide to model interactions with target receptors (e.g., CB2 receptor). Key residues (e.g., Ser 3.36, Lys 109) may form hydrogen bonds with the pyrrole ring .

- DFT calculations : Analyze electron density maps to predict reactive sites (e.g., electrophilic substitution at pyrrole C-3) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate binding modes .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic processes?

- Kinetic isotope effects (KIE) : Replace H with D in reactive positions (e.g., pyrrole NH) to identify rate-determining steps .

- Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate and characterize transient species in reactions like halogenation or cross-coupling .

- In situ spectroscopy : Monitor reactions via Raman or UV-vis to track intermediate formation (e.g., charge-transfer complexes in electrophilic substitutions) .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up synthesis, and how can they be mitigated?

- Side reactions : Increased scale may exacerbate byproduct formation (e.g., dihalogenation). Use flow chemistry to improve heat/mass transfer and reduce side products .

- Purification difficulties : Replace recrystallization with column chromatography (silica gel, gradient elution) for higher yields .

- Safety : Handle chlorinated intermediates in fume hoods with explosion-proof equipment due to flammability risks .

Q. How can researchers design robust biological assays to evaluate this compound’s neuroprotective or antitumor potential?

- In vitro models : Use SH-SY5Y neuronal cells for neuroprotection assays (oxidative stress induced by H₂O₂) and MTT assays for cytotoxicity .

- In vivo models : Administer the compound (1–10 mg/kg, IP) in xenograft mice to assess tumor growth inhibition via caliper measurements and immunohistochemistry .

- Biomarker analysis : Quantify apoptosis markers (e.g., caspase-3) and proliferation indices (Ki-67) to confirm mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.